2-Amino-3-ethoxypropan-1-ol hydrochloride
CAS No.:
Cat. No.: VC16689558
Molecular Formula: C5H14ClNO2
Molecular Weight: 155.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14ClNO2 |
|---|---|
| Molecular Weight | 155.62 g/mol |
| IUPAC Name | 2-amino-3-ethoxypropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H13NO2.ClH/c1-2-8-4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H |
| Standard InChI Key | PTFSQQDHPLTMKF-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC(CO)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Amino-3-ethoxypropan-1-ol hydrochloride belongs to the amino alcohol family, featuring a central propanol backbone substituted with an ethoxy group at position 3 and an amino group at position 2. The hydrochloride salt form enhances its stability and solubility in polar solvents . Key molecular properties include:
The compound’s stereochemistry is critical, with the (2S)-enantiomer being the most commonly studied configuration due to its enhanced biological compatibility .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-amino-3-ethoxypropan-1-ol hydrochloride proceeds via a two-step process:
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Etherification: 3-Chloropropan-1-ol reacts with ethanol under basic conditions to form 3-ethoxypropan-1-ol.
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Amination: The intermediate undergoes nucleophilic substitution with ammonia or a protected amine derivative, followed by hydrochloric acid quenching to yield the hydrochloride salt.
Critical parameters include maintaining temperatures below 50°C during amination to prevent side reactions and using anhydrous conditions to avoid hydrolysis.
Scalability Challenges
Industrial-scale production faces hurdles related to the compound’s hygroscopicity and the need for inert atmospheres during handling . Recent advances in flow chemistry have improved yield consistency, with pilot-scale batches achieving 78–82% purity before recrystallization .
Chemical Reactivity and Functional Behavior
Nucleophilic and Electrophilic Sites
The amino group acts as a nucleophile, participating in Schiff base formation with carbonyl compounds, while the hydroxyl group can undergo esterification or etherification. The ethoxy side chain provides steric hindrance, moderating reaction rates in comparison to unsubstituted amino alcohols.
pH-Dependent Solubility
In aqueous solutions, the compound exhibits pH-dependent solubility:
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Acidic conditions (pH < 3): High solubility due to protonation of the amino group ().
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Neutral/basic conditions: Precipitation occurs as the amino group deprotonates, reducing water compatibility.
Applications in Pharmaceutical Research
Drug Intermediate Synthesis
This compound serves as a precursor for β-blocker analogs, with its ethoxy group mimicking the lipophilic aryl moieties found in propranolol derivatives. Recent studies demonstrate its utility in synthesizing kinase inhibitors through Pd-catalyzed cross-coupling reactions .
Biochemical Probes
In enzymology, 2-amino-3-ethoxypropan-1-ol hydrochloride inhibits serine hydrolases with an of 12.3 μM, making it a valuable tool for mapping enzyme active sites. Its moderate blood-brain barrier permeability (logP = −0.45) also supports neuropharmacology studies .
| Hazard Parameter | Precautionary Measure | Source |
|---|---|---|
| Inhalation risk | Use fume hoods | |
| Skin contact | Nitrile gloves required | |
| Storage conditions | 2–8°C in desiccator |
Emergency Procedures
In case of exposure:
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